molecular formula C15H17NO B2375982 4-methoxy-N-(1-phenylethyl)aniline CAS No. 2743-01-3

4-methoxy-N-(1-phenylethyl)aniline

Cat. No.: B2375982
CAS No.: 2743-01-3
M. Wt: 227.307
InChI Key: QKBUMGWVDNFABU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an aniline group (-NH2) substituted with a 1-phenylethyl group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-phenylethyl)aniline typically involves the reaction of 4-methoxyaniline with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-(1-phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(1-phenylethyl)aniline is unique due to the presence of both the methoxy group and the 1-phenylethyl group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-methoxy-N-(1-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBUMGWVDNFABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103632
Record name 4-methoxy-N-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2743-01-3
Record name 4-methoxy-N-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(α-methyl benzylidene)-p-anisidine (VII) prepared by the procedure described in example IVA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent to give N-(α-methyl benzyl)-p-anisidine (VIII). VIII had a melting point of 64° C.
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